molecular formula C16H24N4O3 B2475887 N-(1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)piperidin-4-yl)tetrahydro-2H-pyran-4-carboxamide CAS No. 1904225-30-4

N-(1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)piperidin-4-yl)tetrahydro-2H-pyran-4-carboxamide

Cat. No. B2475887
M. Wt: 320.393
InChI Key: ZPCGLBQLORRTDR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of similar compounds involves reactions with various amines and hydrazine hydrate . Ethyl 2-[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]acetate reacted with aliphatic amines to give the corresponding acetamides . The reactions were carried out in ethanol in the presence of sodium ethoxide .


Molecular Structure Analysis

The molecular structure of this compound includes a pyrimidine moiety, which is a heterocyclic aromatic ring similar to the ones found in nucleic acids . It also contains a piperidin-4-yl group and a tetrahydro-2H-pyran-4-carboxamide group.


Chemical Reactions Analysis

The compound has been involved in reactions with various amines and hydrazine hydrate . The reactions of 2 with methylamine, benzylamine, and amines of the adamantane series afforded the corresponding amides .

Scientific Research Applications

Synthesis and Anti-angiogenic Properties

A study by Kambappa et al. (2017) described the synthesis of novel derivatives of N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)piperidine-4-carboxamide and evaluated their efficacy in inhibiting in vivo angiogenesis using the chick chorioallantoic membrane (CAM) model. These derivatives exhibited significant anti-angiogenic activities, suggesting their potential as anticancer agents through the inhibition of blood vessel formation in vivo. The study also assessed the DNA cleavage abilities of these compounds, indicating differential migration and band intensities in DNA binding/cleavage assays, which further supports their application in cancer research (Kambappa et al., 2017).

Potential Anticancer Activities

Research by Rahmouni et al. (2016) on novel pyrazolopyrimidines derivatives as anticancer and anti-5-lipoxygenase agents highlighted the synthesis of a series of compounds that were evaluated for their cytotoxic activities against cancer cell lines. The compounds showed promising results in inhibiting cancer cell proliferation, suggesting their utility in developing new anticancer therapies. The structure-activity relationship (SAR) analysis provided insights into the molecular features contributing to their anticancer efficacy (Rahmouni et al., 2016).

Molecular Interaction Studies

A study by Shim et al. (2002) on the molecular interaction of a specific antagonist with the CB1 cannabinoid receptor provided detailed insights into the conformational analysis and pharmacophore models for cannabinoid receptor ligands. This research contributes to the understanding of molecular interactions and the development of receptor-specific compounds for potential therapeutic applications (Shim et al., 2002).

properties

IUPAC Name

N-[1-(4-methyl-6-oxo-1H-pyrimidin-2-yl)piperidin-4-yl]oxane-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N4O3/c1-11-10-14(21)19-16(17-11)20-6-2-13(3-7-20)18-15(22)12-4-8-23-9-5-12/h10,12-13H,2-9H2,1H3,(H,18,22)(H,17,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPCGLBQLORRTDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)NC(=N1)N2CCC(CC2)NC(=O)C3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)piperidin-4-yl)tetrahydro-2H-pyran-4-carboxamide

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